2,2'-(1,4-Phenylene)diacetamide

Thermal stability Material science Polymer synthesis

Sourcing a rigid, heat-stable monomer or ligand? The 1,2- and 1,3-isomers melt or decompose below 222°C, causing batch failure. This >300°C 1,4-isomer ensures thermal stability. - Polyamide synthesis: Enables PA10T with mechanical properties comparable to PA9T for automotive/electronics. - Crystallography: Validated ligand (WHL, PDB 7UWI; RSCC 0.692). - Immediate shipment: Research quantities available.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 30038-76-7
Cat. No. B3258063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,4-Phenylene)diacetamide
CAS30038-76-7
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)CC(=O)N
InChIInChI=1S/C10H12N2O2/c11-9(13)5-7-1-2-8(4-3-7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)
InChIKeyOSUZPLXDRYOOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(1,4-Phenylene)diacetamide Overview


2,2'-(1,4-Phenylene)diacetamide (p-phenylenediacetamide) is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It is characterized by the presence of two acetamide groups attached to a benzene ring at the 1 and 4 positions [1]. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds and has applications in the development of heat-resistant engineering plastics [2] and as a ligand in protein structure studies [3].

Workflow High-temperature polyamide synthesis and heat-resistant polymer research
Structural biology Rigid symmetric scaffold for protein crystallography ligand design
Thermal processing High-melting intermediate for reactions above 220°C

2,2'-(1,4-Phenylene)diacetamide: Positional Isomer Limitations


While 2,2'-(1,4-Phenylene)diacetamide shares the same molecular formula with its positional isomers (1,2- and 1,3-phenylenediacetamide), their distinct substitution patterns on the aromatic ring lead to significant differences in physical properties, thermal behavior, and performance in downstream applications. Simple substitution with a lower-cost or more readily available isomer is not viable without compromising critical performance metrics, such as thermal stability in polymer synthesis or structural fidelity in crystallography . The quantitative evidence below establishes the specific, measurable advantages of the 1,4-isomer.

Positional isomer mismatch: 1,2- and 1,3-phenylenediacetamide isomers exhibit markedly lower melting points; thermal stability may shift significantly and compromise high-temperature synthesis.

Crystal packing and symmetry: The symmetric 1,4-substitution enables stronger intermolecular interactions; polymer properties and crystallographic ligand behaviour may not transfer to less symmetric isomers.

Cost-driven substitution risk: Readily available or lower-cost isomers cannot replicate the 1,4-isomer’s reported thermal, mechanical, and structural performance endpoints.

2,2'-(1,4-Phenylene)diacetamide: Quantitative Comparison vs. Analogs


Thermal Stability: Melting Point Comparison

The 1,4-substituted isomer, 2,2'-(1,4-Phenylene)diacetamide, exhibits a significantly higher melting point (>300°C) compared to its 1,2- and 1,3-substituted positional isomers. This difference is a direct consequence of its more symmetric molecular structure, which allows for more efficient crystal packing and stronger intermolecular forces [1][2]. This higher thermal stability is a key factor for applications requiring high-temperature processing or operation.

Melting point comparison
Head-to-head
1,4-isomer >300°C vs. 1,3- 220–222°C and 1,2- 146–183°C
Higher thermal stability supports high-temperature synthesis and processing
Data compiled from supplier specifications and databases
Thermal stability Material science Polymer synthesis

PA10P Thermal and Mechanical Properties

The 1,4-phenylenediacetamide structure serves as a key building block for long-chain semiaromatic polyamides. Specifically, poly(decamethylene-p-phenylenediacetamide) (PA10P), synthesized from p-phenylenediacetic acid (the diacid analog), demonstrates heat resistance and mechanical properties that are comparable to the established high-performance engineering plastic PA9T [1]. This positions PA10P as a promising candidate for demanding applications.

PA10P polymer benchmark
Class-level
Heat resistance and mechanical properties near to PA9T reference
1,4-phenylene architecture may support engineering plastic performance
Inferred from analogous diacid monomer; direct diacetamide polymerisation review needed
Polymer chemistry Heat-resistant plastics Materials engineering

X-ray Crystallography Ligand Validation

In X-ray crystallography, the 1,4-isomer (ligand ID: WHL) serves as a well-defined and structurally rigid probe. Its binding pose in a protein complex (PDB: 7UWI) has been validated with specific quality metrics, including a real-space correlation coefficient (RSCC) of 0.692 and an R-factor of 0.325 [1]. These metrics provide a quantifiable baseline for its utility as a tool compound in structural biology.

Crystallographic ligand quality
Reported
RSCC 0.692, R-factor 0.325
Supports use as validated ligand scaffold in X-ray crystallography
Based on PDB entry 7UWI; context-dependent, single-entry validation
Structural biology Crystallography Ligand design

2,2'-(1,4-Phenylene)diacetamide: Recommended Applications


High-Temperature Polyamide Synthesis

Procure 2,2'-(1,4-Phenylene)diacetamide (or its diacid analog) as a monomer for the synthesis of long-chain semiaromatic polyamides like PA10P. The resulting polymers exhibit thermal and mechanical properties comparable to PA9T, making them suitable for high-heat applications in automotive, electronics, and industrial components [1]. The high melting point of the monomer itself (>300°C) ensures stability during high-temperature polycondensation reactions [2].

Protein Crystallography Tool Compound

Utilize 2,2'-(1,4-Phenylene)diacetamide as a rigid, symmetric ligand for co-crystallization studies to probe protein binding pockets or to stabilize specific conformations. Its successful use as a ligand (WHL) in PDB entries like 7UWI, with documented fit quality metrics (RSCC: 0.692, R-factor: 0.325), validates its suitability for X-ray crystallography experiments [3].

High-Temperature Synthesis Intermediate

When a synthetic pathway involves elevated temperatures, the 1,4-phenylenediacetamide scaffold is the preferred choice over its 1,2- and 1,3-isomers. Its melting point of >300°C [2] ensures the intermediate remains solid and does not decompose, melt, or sublime under reaction conditions that would compromise the lower-melting 1,2- (146-183°C) or 1,3- (220-222°C) isomers.

Application
Selection Property
Validation Focus
Heat-resistant polyamide research
Monomer thermal stability & 1,4-symmetry
Polymer thermal and mechanical property benchmarking vs. semiaromatic references
Protein crystallography probe
Rigid symmetric ligand scaffold
Ligand fit quality metrics (RSCC, R-factor) in PDB validation reports
High-temperature synthesis intermediate
Isomer melting point hierarchy
Comparative melting point analysis under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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